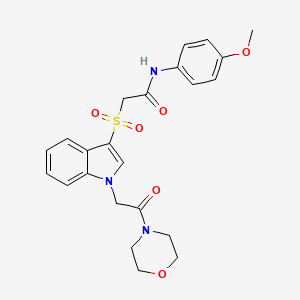

N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6S/c1-31-18-8-6-17(7-9-18)24-22(27)16-33(29,30)21-14-26(20-5-3-2-4-19(20)21)15-23(28)25-10-12-32-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHNZENAEIPCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878059-45-1, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 471.5 g/mol. The compound features a sulfonamide linkage and a morpholino group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and mucoprotective effects.

1. Anti-inflammatory Activity

A study investigated the mucoprotective potential of related compounds in the context of methotrexate-induced intestinal mucositis in mice. The benzimidazole derivative demonstrated significant protective effects by reducing inflammatory markers such as TNF-α and IL-6 while increasing IL-10 levels. This suggests that similar derivatives may also exhibit anti-inflammatory properties through modulation of cytokine expression .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Its mechanism may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound could be evaluated for similar activities .

3. Mucoprotective Effects

In the aforementioned study on methotrexate-induced mucositis, the compound significantly mitigated symptoms such as diarrhea and weight loss in a dose-dependent manner. Histological analysis revealed that treatment reduced villus atrophy and crypt hypoplasia, highlighting its potential as a therapeutic agent for gastrointestinal protection .

The biological activity of this compound is likely mediated through several mechanisms:

- Cytokine Modulation : The compound appears to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory cytokines.

- Oxidative Stress Reduction : It may enhance antioxidant defenses, as indicated by reductions in oxidative stress markers such as GSH and SOD.

Research Findings and Case Studies

Table 1 summarizes key findings from studies related to this compound and its analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated potent activity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was linked to the inhibition of specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.

Case Study:

A study conducted on animal models of inflammation revealed that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Biochemical Mechanisms

The biochemical mechanisms underlying the effects of this compound are complex and involve multiple pathways:

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in cancer cells through mitochondrial pathways. |

| Cytokine Modulation | Reduces the production of inflammatory cytokines, thus alleviating inflammation. |

| Cell Cycle Arrest | Prevents cancer cells from progressing through the cell cycle, leading to growth inhibition. |

Potential Therapeutic Uses

Given its pharmacological properties, this compound holds promise for several therapeutic applications:

- Cancer Treatment : As an adjunct or alternative to existing chemotherapeutics.

- Chronic Inflammatory Diseases : Potential use in conditions like rheumatoid arthritis or inflammatory bowel disease.

- Neurological Disorders : Investigations into neuroprotective effects are ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature.

Table 1: Structural and Functional Comparison

Key Observations :

However, replacing indene with indole may alter target selectivity due to indole’s planar aromaticity and hydrogen-bonding capacity . Analog 3 replaces sulfonyl with sulfanyl and morpholino with azepane, demonstrating how ring size (6-membered morpholine vs. 7-membered azepane) impacts antimicrobial activity .

Synthesis and Characterization :

- The target compound’s synthesis likely parallels Analog 2 , involving amide coupling, column chromatography, and crystallization .

- Analog 1 and Analog 4 highlight the importance of substituent positioning: electron-withdrawing groups (e.g., sulfonyl in Analog 1) enhance electrophilicity, while halogens (e.g., chloro in Analog 4) improve lipophilicity .

Physicochemical Properties: The morpholino group in the target compound and Analog 4 increases water solubility compared to azepane in Analog 3 . ESI/APCI(+) data for Analog 2 (m/z 347 [M+H]) provide a benchmark for the target compound’s expected molecular ion profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, and what critical steps ensure successful formation of the sulfonylacetamide moiety?

- The synthesis typically involves sequential functionalization of the indole core. A key step is the sulfonylation of the indole-3-position using sulfonyl chloride derivatives, followed by coupling with a morpholinoethyl acetamide intermediate. For example, sulfonylation reactions often require anhydrous conditions and catalysts like Na₂CO₃ in dichloromethane to stabilize intermediates . Purification via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should be analyzed?

- 1H NMR is critical for verifying the indole proton (δ 7.3–7.7 ppm), morpholine methylenes (δ 3.3–3.6 ppm), and methoxyphenyl protons (δ 6.8–7.2 ppm). 13C NMR confirms carbonyl groups (e.g., sulfonylacetamide C=O at ~168–170 ppm). ESI/APCI-MS validates molecular weight (e.g., [M+H]+ and [M+Na]+ peaks) . High-resolution mass spectrometry (HRMS) ensures exact mass alignment with theoretical values .

Q. What challenges are associated with the purification of this compound, and what chromatographic techniques are optimal?

- Polar byproducts from sulfonylation or coupling reactions can complicate purification. Gradient elution via silica gel TLC (e.g., 0–8% MeOH in CH₂Cl₂) effectively separates intermediates. Recrystallization from ethyl acetate or ethanol removes residual impurities, as demonstrated in morpholinoacetamide syntheses .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the indole sulfonyl chloride and the morpholinoethyl acetamide intermediate to maximize yield and purity?

- Design of Experiments (DoE) methodologies, such as varying reaction temperature (0–25°C), solvent polarity (CH₂Cl₂ vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratio), can identify optimal conditions. Statistical modeling (e.g., response surface analysis) helps minimize side reactions like hydrolysis of the sulfonyl chloride . Catalytic additives (e.g., DMAP) may accelerate coupling efficiency .

Q. What computational methods are recommended for predicting the binding affinity of this compound with target proteins, and how can molecular dynamics (MD) simulations inform its potential biological activity?

- Docking studies (AutoDock Vina, Schrödinger Suite) can predict binding modes to enzymes like kinases or sulfotransferases. MD simulations (GROMACS, AMBER) assess stability of ligand-protein complexes over time (≥100 ns), highlighting key interactions (e.g., hydrogen bonding with morpholine oxygen). QSAR models leveraging electron-withdrawing sulfonyl groups and hydrophobic indole cores can guide structural modifications .

Q. How do structural modifications (e.g., substituent variations on the indole or morpholine rings) impact the compound’s physicochemical properties and bioactivity?

- LogP calculations (e.g., using ChemAxon) reveal that electron-withdrawing groups on the indole (e.g., -SO₂-) increase hydrophilicity, while methoxyphenyl groups enhance membrane permeability. In vitro assays (e.g., enzyme inhibition IC₅₀) paired with X-ray crystallography (as in related acetamide derivatives) can correlate substituent effects with activity .

Methodological Considerations

- Contradictory Data Analysis : Discrepancies in reaction yields may arise from solvent purity or moisture sensitivity of intermediates. Cross-referencing synthetic protocols (e.g., Na₂CO₃ vs. K₂CO₃ as a base) and validating with control experiments is advised .

- Scalability : Transitioning from batch to continuous-flow chemistry (e.g., using microreactors) can improve reproducibility and reduce reaction times for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.